

Application Note: Comprehensive NMR Characterization of 4-(Piperazin-2-yl)phenol

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Compound of Interest

Compound Name: 4-(Piperazin-2-yl)phenol

Cat. No.: B1602629

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Abstract: This document provides a detailed guide for the structural elucidation of **4-(Piperazin-2-yl)phenol** using high-resolution ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectroscopy. We present optimized protocols for sample preparation and data acquisition, followed by an in-depth analysis of the expected spectral features. This guide is intended for researchers, scientists, and drug development professionals who require unambiguous characterization of this and structurally related compounds. The methodologies described herein are designed to be self-validating, ensuring scientific rigor and reproducibility.

Introduction: The Structural Significance of 4-(Piperazin-2-yl)phenol

4-(Piperazin-2-yl)phenol is a bifunctional organic molecule incorporating both a phenol ring and a piperazine heterocycle. The piperazine moiety is a common pharmacophore in drug discovery, valued for its ability to modulate physicochemical properties such as solubility and basicity. The phenolic group, in turn, can participate in crucial hydrogen bonding interactions with biological targets. Accurate and detailed structural characterization is a prerequisite for any further investigation into its chemical reactivity or pharmacological activity.

NMR spectroscopy is the most powerful technique for the unambiguous determination of molecular structure in solution. ^1H NMR provides information on the electronic environment and connectivity of protons, while ^{13}C NMR reveals the carbon skeleton of the molecule. This application note explains the causality behind experimental choices and provides a logical

framework for interpreting the complex spectral data arising from the molecule's distinct structural features.

Molecular Structure and Atom Numbering

A standardized numbering system is essential for clear and unambiguous assignment of NMR signals. The structure and IUPAC numbering for **4-(Piperazin-2-yl)phenol** are presented below.

Caption: IUPAC numbering for **4-(Piperazin-2-yl)phenol**.

Note: A visual rendering of the chemical structure with numbered atoms would be ideally placed here. The DOT language is not well-suited for complex chemical structures. For clarity in the text, C1 is attached to the piperazine N1', and C4 is attached to the hydroxyl group.

Experimental Protocols & Workflow

Rationale for Solvent Selection

The choice of deuterated solvent is critical for high-quality NMR data. For phenolic compounds with exchangeable protons (-OH, -NH), Dimethyl sulfoxide-d₆ (DMSO-d₆) is highly recommended.^[1]

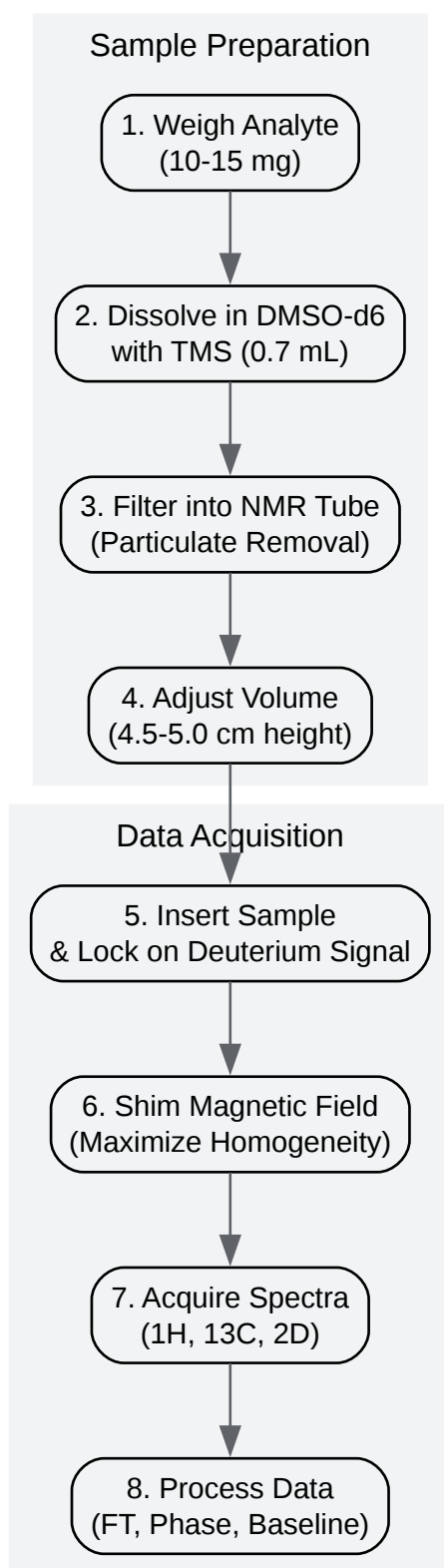
- **Expertise & Experience:** Unlike protic solvents (like Methanol-d₄) or aprotic solvents that don't form strong hydrogen bonds (like Chloroform-d₃, CDCl₃), DMSO-d₆ is aprotic but a strong hydrogen bond acceptor. This slows down the rate of proton exchange between the analyte's -OH/-NH groups and any residual water. The result is the observation of sharper, well-defined signals for these exchangeable protons, which are often broad or unobserved in other solvents.^{[1][2][3]}
- **Trustworthiness:** Observing these protons provides direct evidence of their presence and can offer insights into intermolecular interactions.

Protocol for Sample Preparation

This protocol ensures a homogenous, particulate-free sample at an appropriate concentration for both ¹H and ¹³C NMR experiments.

- **Weighing the Analyte:** Accurately weigh 10-15 mg of **4-(Piperazin-2-yl)phenol** for a combined ^1H and ^{13}C NMR analysis on a modern spectrometer (≥ 400 MHz). For ^1H NMR alone, 2-5 mg is often sufficient.[\[4\]](#)
- **Solvent Addition:** In a clean, dry vial, dissolve the sample in approximately 0.6-0.7 mL of high-purity DMSO- d_6 .[\[4\]](#) The solvent should contain an internal standard, typically Tetramethylsilane (TMS) at 0.03-0.05% v/v, to serve as the chemical shift reference ($\delta = 0.00$ ppm).[\[5\]](#)
- **Ensuring Homogeneity:** Gently vortex or sonicate the vial to ensure the sample is fully dissolved. A clear, homogenous solution is required.
- **Filtration:** To remove any suspended impurities that can degrade spectral resolution, filter the solution.[\[6\]](#) A simple and effective method is to pass the solution through a small cotton or glass wool plug placed inside a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[\[7\]](#)
- **Final Volume Adjustment:** The final sample height in the NMR tube should be approximately 4.5-5.0 cm (around 0.6 mL), ensuring it fills the detection region of the spectrometer's RF coil.[\[6\]](#)[\[8\]](#)
- **Capping and Labeling:** Securely cap the NMR tube to prevent contamination or solvent evaporation and label it clearly.

Experimental Workflow Diagram



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Caption: Standard workflow for NMR sample preparation and data acquisition.

Spectral Analysis and Interpretation

The asymmetry of the molecule—with substitution at the C2' position of the piperazine ring—means that all carbons and protons are, in principle, chemically non-equivalent, though some may exhibit coincidental overlap.

Predicted ^1H NMR Spectrum (in DMSO- d_6)

The ^1H NMR spectrum can be divided into three distinct regions: aromatic, aliphatic (piperazine), and exchangeable protons.

Proton(s)	Predicted δ (ppm)	Multiplicity	Coupling (J, Hz)	Notes
-OH (Phenolic)	9.0 - 9.5	Singlet (broad)	-	Chemical shift is concentration-dependent. Appears as a sharp singlet in dry DMSO-d ₆ .
H2, H6	6.8 - 7.2	Doublet (AA')	Jortho \approx 8-9	These protons are ortho to the piperazine group and will appear as the downfield part of an AA'BB' system.
H3, H5	6.6 - 6.8	Doublet (BB')	Jortho \approx 8-9	These protons are meta to the piperazine group and ortho to the hydroxyl group, appearing upfield.
-NH (Piperazine)	2.5 - 3.5	Two Singlets (broad)	-	Two distinct, broad signals for N1'-H and N4'-H. Their position and broadness depend on exchange rates.

H2' (Piperazine)	3.0 - 3.4	Multiplet	-	Methine proton adjacent to two nitrogen atoms and the aromatic ring. Complex splitting pattern.
H3', H5', H6' (Piperazine)	2.6 - 3.2	Multiplets	-	Complex, overlapping multiplets for the seven methylene and methine protons of the piperazine ring. Conformational exchange can cause significant broadening. [9] [10]

Authoritative Grounding: The piperazine ring protons often display complex spectra due to conformational dynamics. The chair-to-chair interconversion of the ring and restricted rotation around the C-N bonds can lead to broad signals or even distinct signals for axial and equatorial protons at room temperature.[\[9\]](#)[\[10\]](#)[\[11\]](#) Two-dimensional experiments like ^1H - ^1H COSY are invaluable for deconvoluting these overlapping signals and establishing proton-proton connectivity.[\[12\]](#)

Predicted ^{13}C NMR Spectrum (in DMSO- d_6)

The proton-decoupled ^{13}C NMR spectrum will show 10 distinct signals corresponding to the 10 carbon atoms in the molecule.

Carbon(s)	Predicted δ (ppm)	Notes
C4 (Phenolic)	155 - 158	The C-OH carbon is significantly deshielded by the oxygen atom. [5]
C1 (Phenolic)	145 - 148	The ipso-carbon attached to the piperazine nitrogen.
C3, C5 (Phenolic)	118 - 122	Carbons ortho to the C-OH group. Shielded due to the electron-donating effect of -OH.
C2, C6 (Phenolic)	115 - 118	Carbons meta to the C-OH group.
C2' (Piperazine)	55 - 60	Methine carbon attached to the aromatic ring.
C6' (Piperazine)	48 - 52	Methylene carbon adjacent to N1'.
C3' (Piperazine)	45 - 49	Methylene carbon adjacent to N4'.
C5' (Piperazine)	42 - 46	Methylene carbon adjacent to N4'.

Self-Validation System: The assignments in both ^1H and ^{13}C tables should be definitively confirmed using a Heteronuclear Single Quantum Coherence (HSQC) experiment. This 2D NMR technique correlates each proton signal with the carbon signal of the atom it is directly attached to, providing an unambiguous link between the two spectra and validating the assignments.[\[12\]](#)[\[13\]](#)

Conclusion

The structural characterization of **4-(Piperazin-2-yl)phenol** by ^1H and ^{13}C NMR spectroscopy is a clear-cut process when guided by a robust experimental protocol and a sound understanding of spectral principles. The use of DMSO- d_6 as a solvent is key to observing the exchangeable

protons, providing a more complete molecular picture. While 1D NMR provides the fundamental data, the application of 2D NMR techniques like COSY and HSQC serves as a self-validating system, ensuring the trustworthiness and accuracy of the final structural assignment. This comprehensive approach provides the high-fidelity characterization required for applications in medicinal chemistry and materials science.

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